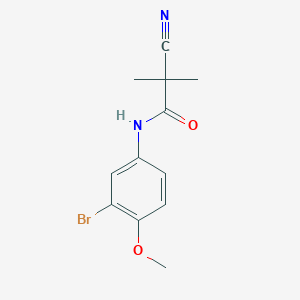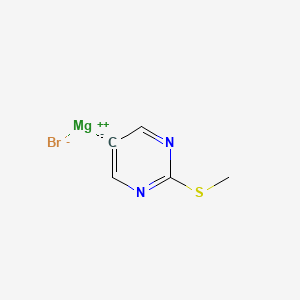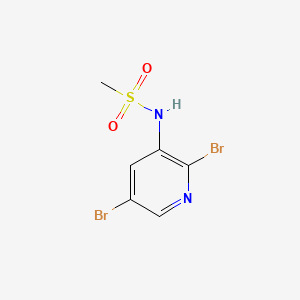
N-(2,5-Dibromopyridin-3-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Dibromopyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H6Br2N2O2S and a molecular weight of 330.0 g/mol . This compound is characterized by the presence of two bromine atoms attached to a pyridine ring and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-(2,5-Dibromopyridin-3-yl)methanesulfonamide typically involves the bromination of pyridine derivatives followed by the introduction of the methanesulfonamide group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The final step involves the reaction of the brominated pyridine with methanesulfonamide under basic conditions .
Analyse Des Réactions Chimiques
N-(2,5-Dibromopyridin-3-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation .
Applications De Recherche Scientifique
N-(2,5-Dibromopyridin-3-yl)methanesulfonamide is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(2,5-Dibromopyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atoms and the methanesulfonamide group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
N-(2,5-Dibromopyridin-3-yl)methanesulfonamide can be compared with other brominated pyridine derivatives and methanesulfonamide compounds. Similar compounds include:
- N-(2,3-Dibromopyridin-4-yl)methanesulfonamide
- N-(3,4-Dibromopyridin-2-yl)methanesulfonamide
- N-(2,5-Dibromopyridin-3-yl)ethanesulfonamide
These compounds share similar structural features but differ in the position of the bromine atoms or the length of the sulfonamide chain, which can influence their chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C6H6Br2N2O2S |
|---|---|
Poids moléculaire |
330.00 g/mol |
Nom IUPAC |
N-(2,5-dibromopyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H6Br2N2O2S/c1-13(11,12)10-5-2-4(7)3-9-6(5)8/h2-3,10H,1H3 |
Clé InChI |
VSYBAZPEIZNIGJ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(N=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
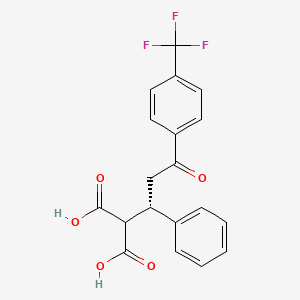
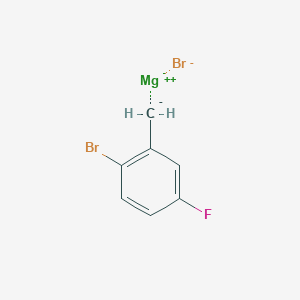

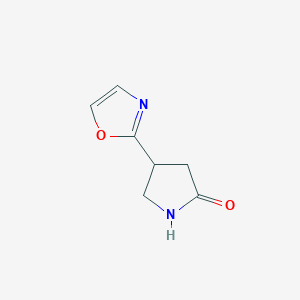

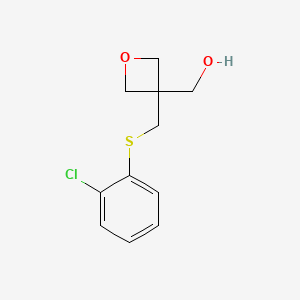
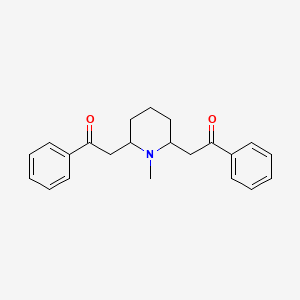
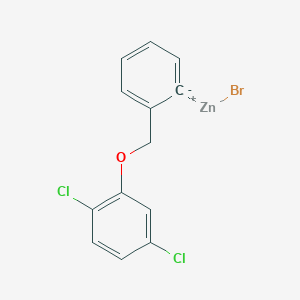
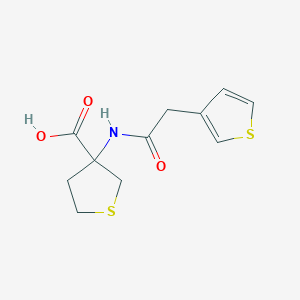
![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)
